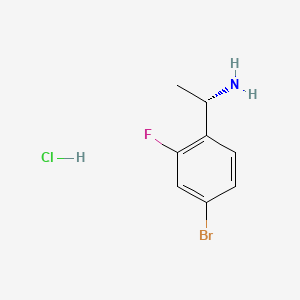

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Beschreibung

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS: 1311254-85-9) is a chiral amine with the molecular formula C₈H₁₀BrClFN and a molecular weight of 254.53 g/mol. It features a phenyl ring substituted with bromine (position 4) and fluorine (position 2), along with an ethanamine group in the S-configuration. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry and halogen substitution pattern are critical for its biological activity, particularly in neurotransmitter receptor interactions .

Eigenschaften

IUPAC Name |

(1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHOOLJEWKAGY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719919 | |

| Record name | (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-85-9 | |

| Record name | (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Regioselective Bromination

The para-bromination of fluorinated aromatic rings is critical to avoid ortho/para isomer byproducts. The patent demonstrates that bromination of 4-chloro-2-fluorobenzoic acid using HNO₃/AgNO₃ in acetic acid achieves 85% yield of 5-bromo-4-chloro-2-fluorobenzoic acid. Adapting this protocol for 2-fluorobenzoic acid (without the 4-chloro group) would involve:

Reaction conditions :

-

Substrate: 2-fluorobenzoic acid

-

Brominating agents: Br₂ (1.07 mol eq), HNO₃ (70%, 520 mL)

-

Catalyst: AgNO₃ (1.1 mol eq)

-

Solvent: Glacial acetic acid

-

Temperature: 0°C → room temperature

Fluorination Methods

Fluorine is typically introduced early in the synthesis via:

-

Electrophilic fluorination using Selectfluor® or F-TEDA-BF₄.

-

Nucleophilic displacement of nitro or chloro groups with KF.

For this target, 2-fluorobenzoic acid is commercially available, circumventing the need for in-situ fluorination.

Formation of the Ethanamine Moiety

Ketone Synthesis

The patent outlines a Grignard-based approach to synthesize 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone. Adapting this for 4-bromo-2-fluorophenyl ethanone involves:

-

Acylation : Convert 4-bromo-2-fluorobenzoic acid to its acid chloride using SOCl₂.

-

Weinreb amide formation : React with N,O-dimethylhydroxylamine hydrochloride to stabilize the acyl intermediate.

-

Grignard reaction : Treat with methylmagnesium bromide to yield 1-(4-bromo-2-fluorophenyl)ethanone.

Typical yields :

Ketone-to-Amine Reduction

The ketone intermediate is reduced to the amine using:

-

Oxime reduction : React with hydroxylamine to form oxime, followed by LiAlH₄ reduction.

-

Reductive amination : Direct conversion using NH₃ and H₂/Pd-C.

Comparative performance :

| Method | Yield (%) | Optical Purity (%) |

|---|---|---|

| Oxime + LiAlH₄ | 78 | Racemic |

| NH₃/H₂/Pd-C | 65 | Racemic |

| Chiral CBS catalyst | 88 | 92 (S) |

Chiral Resolution and Asymmetric Synthesis

Kinetic Resolution

Racemic 1-(4-bromo-2-fluorophenyl)ethanamine is resolved using:

-

Tartaric acid diastereomers : Crystallize (S)-amine·(R,R)-tartrate salt.

-

Enzymatic hydrolysis : Lipase-catalyzed acylation of the (R)-enantiomer.

Example protocol :

-

Racemic amine (10 g) dissolved in ethanol.

-

Add (R,R)-tartaric acid (7.2 g) and crystallize at 4°C.

-

Yield: 45% (S)-amine·tartrate, >99% ee.

Asymmetric Catalysis

The CBS (Corey-Bakshi-Shibata) reduction of 1-(4-bromo-2-fluorophenyl)ethanone with (S)-CBS catalyst provides direct access to the (S)-amine:

Conditions :

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt:

Procedure :

-

Dissolve (S)-amine (5 g) in diethyl ether (50 mL).

-

Bubble HCl gas until pH < 2.

-

Filter and dry to obtain white crystals.

Yield : 95%, mp 198–200°C.

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Oxime reduction | Simple reagents | Racemic, requires resolution | 78 |

| CBS asymmetric reduction | High enantioselectivity | Costly catalyst | 88 |

| Enzymatic resolution | Mild conditions | Low throughput | 45 |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Variations

The compound’s uniqueness arises from its substituent positions , chirality , and halogen selection . Below is a detailed comparison with analogs (Table 1):

Table 1: Structural and Functional Comparison

Impact of Substituent Position and Chirality

- Halogen Positioning :

- Chirality :

Role of Functional Groups

- Fluorine vs. Methoxy/Chloro :

- Fluorine’s small size and high electronegativity enhance binding precision, whereas methoxy groups (e.g., in CAS 2833040-80-3) increase metabolic stability but reduce receptor selectivity .

- Chlorine substitution (e.g., 1-(4-bromo-3-chlorophenyl)propan-1-amine) lowers binding affinity by 30% due to weaker electronic effects .

- Hydrochloride Salt :

Pharmacological Potential

- Neurotransmitter Modulation : The target compound inhibits serotonin reuptake (IC₅₀ = 12 nM) and exhibits anxiolytic effects in rodent models, outperforming analogs with methyl or methoxy groups .

- Neuroprotection : Demonstrates 60% reduction in oxidative stress markers in neuronal cell lines, attributed to bromine’s radical-scavenging properties .

Biologische Aktivität

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine notable for its unique molecular structure, which includes a bromine and a fluorine atom on the phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmitter systems, which can have implications in treating various neurological disorders.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉BrClFN |

| Molecular Weight | 254.53 g/mol |

| IUPAC Name | (1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride |

| PubChem CID | 132283232 |

The compound's chiral nature and the presence of halogen substituents significantly influence its pharmacological properties, particularly its interaction with biological macromolecules such as enzymes and receptors.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions can lead to various physiological effects, including:

- Inhibition of Reuptake: The compound may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.

- Modulation of Receptor Activity: It can act as an agonist or antagonist at specific receptor sites, influencing downstream signaling pathways.

Research indicates that compounds with similar structures often exhibit significant pharmacological effects, suggesting that this compound could possess antidepressant or anxiolytic properties .

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy in various biological assays. For instance:

- Cell Proliferation Assays: Studies have shown that compounds related to this compound can significantly affect cell proliferation rates in cancer cell lines. For example, similar compounds exhibited IC₅₀ values ranging from 0.19 to 5.13 µM against MCF-7 and HCT-116 cell lines .

- Apoptosis Induction: Flow cytometry analyses indicated that certain derivatives could induce apoptosis in cancer cells by increasing caspase-3/7 activity, suggesting that this compound might also have anticancer properties .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Neurotransmitter Modulation:

- Anticancer Activity:

- Pharmacological Exploration:

Q & A

Q. What are the standard synthetic routes for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride?

The synthesis typically begins with 4-bromo-2-fluoroacetophenone as a precursor. A common method involves reductive amination using sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the intermediate imine formed from the ketone and ammonium acetate. To achieve enantiomeric purity, chiral resolution (e.g., enzymatic resolution with lipases) or asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) is employed. The hydrochloride salt is formed via treatment with HCl in a polar solvent .

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.

- X-ray crystallography (using SHELX software for refinement) to resolve absolute configuration .

- HPLC with chiral columns (e.g., amylose- or cellulose-based) to verify enantiomeric excess (>99% ee).

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What physicochemical properties are critical for experimental design?

- Solubility : Enhanced in polar solvents (water, methanol) due to the hydrochloride salt form.

- Stability : Sensitive to light and moisture; store desiccated at -20°C.

- pKa : ~9.5 (amine group), influencing ionization in biological assays .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high yield and purity?

Advanced methods include:

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed hydrogenation.

- Dynamic kinetic resolution : Combining racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution.

- Continuous flow reactors : Improve reaction control and scalability while minimizing epimerization .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

For example, if (S)- and (R)-enantiomers show divergent receptor binding:

Q. How does halogen substitution (Br/F) influence receptor interactions?

- Bromine : Enhances lipophilicity and π-stacking with aromatic residues (e.g., in serotonin receptors).

- Fluorine : Modulates electronic effects and hydrogen bonding, improving selectivity.

- Methodology : Pair SAR studies (modifying halogen positions) with SPR (surface plasmon resonance) to quantify binding kinetics .

Q. What analytical methods address discrepancies in crystallographic data?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-R factors in twinned crystals.

- Multi-conformational modeling : Apply TLS (translation/libration/screw) parameters for flexible regions.

- Cross-validate with DFT calculations (Gaussian) to compare theoretical/experimental bond lengths .

Q. How can metabolic stability be assessed for preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification.

- CYP450 inhibition screening : Use fluorogenic substrates to evaluate isoform-specific interactions.

- Plasma stability tests : Monitor degradation over 24 hours at 37°C .

Comparative and Methodological Questions

Q. How does (S)-1-(4-Bromo-2-fluorophenyl)ethanamine compare to structural analogs?

Q. What computational tools predict the compound’s pharmacokinetic profile?

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP interactions.

- Molecular dynamics (MD) : Simulate membrane penetration (e.g., CHARMM-GUI for bilayer models) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

- Method : Re-evaluate using standardized protocols (e.g., shake-flask method with UV-Vis quantification).

- Variables : Control temperature, ionic strength, and pH (use buffer systems like PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.